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Compound of Interest

Compound Name: MRT67307 dihydrochloride

Cat. No.: B1150241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of

MRT67307 dihydrochloride, a potent and reversible dual inhibitor of TANK-binding kinase 1

(TBK1)/IκB kinase ε (IKKε) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2). This

document summarizes key quantitative data, details experimental methodologies from seminal

studies, and visualizes the core signaling pathways affected by this compound.

Core Mechanism of Action
MRT67307 is a pyrimidine derivative that exhibits a dual inhibitory action on two critical

signaling pathways. Firstly, it potently inhibits the non-canonical IκB kinases, TBK1 and IKKε,

which are central to the innate immune response and inflammatory signaling.[1][2] This

inhibition prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key

transcription factor for the expression of type I interferons and other interferon-stimulated

genes.[1] Secondly, MRT67307 is a highly potent inhibitor of the serine/threonine kinases ULK1

and ULK2, which are essential for the initiation of the autophagy process.[1][3] This dual

activity positions MRT67307 as a valuable tool for investigating and potentially treating

diseases characterized by aberrant inflammatory responses and autophagy, such as certain

cancers and autoimmune disorders.[4]
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The following tables summarize the quantitative data on the in vitro efficacy of MRT67307

against its primary kinase targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

Target Kinase IC50 (nM)
ATP
Concentration

Assay Type Reference(s)

TBK1 19 0.1 mM Cell-free [5][6][7]

IKKε 160 0.1 mM Cell-free [5][6][7]

ULK1 45 Not Specified Cell-free [6][7]

ULK2 38 Not Specified Cell-free [6][7]

SIK1 250 Not Specified Not Specified

SIK2 67 Not Specified Not Specified

SIK3 430 Not Specified Not Specified

MARK1-4 27-52 Not Specified Not Specified

NUAK1 230 Not Specified Not Specified

Table 2: Cellular Assay Efficacy
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Assay Cell Line
MRT67307
Concentration

Effect Reference(s)

IRF3

Phosphorylation

Inhibition

Bone-marrow-

derived

macrophages

(BMDMs)

2 µM
Prevents

phosphorylation
[7][8]

IFNβ Production

Inhibition
Macrophages 1 nM - 10 µM

Prevents

production
[7][8]

Autophagy

Blockade

Mouse

embryonic

fibroblasts

(MEFs)

10 µM
Blocks

autophagy
[7][8]

CYLD

Phosphorylation

Inhibition

293T cells 5 µM (4h)

Abrogates

TBK1/IKKε-

induced

phosphorylation

[7][8]

Cytokine

Modulation

LPS-stimulated

macrophages
Not Specified

Induces IL-10;

Inhibits TNF-α

and IL-6

NF-κB Activation

Mouse

embryonic

fibroblast (MEF)

cells

Not Specified

Enhances IL-1-

induced

activation

Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol describes a cell-free assay to determine the inhibitory activity of MRT67307

against target kinases.

Materials:

Recombinant target kinase (e.g., TBK1, IKKε, ULK1, ULK2)
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Kinase-specific substrate

Kinase Buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM

magnesium acetate.[8]

[γ-³²P]ATP (2500 c.p.m./pmol)[8]

MRT67307 dihydrochloride

SDS and EDTA for reaction termination[8]

SDS-PAGE apparatus and reagents

Autoradiography film or digital imager

Procedure:

Dilute the substrate and kinase in the kinase buffer.[8]

Add MRT67307 at various concentrations to the kinase/substrate mixture.

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[8]

Incubate the reaction for 15 minutes at 30°C.[8]

Terminate the reaction by adding SDS to a final concentration of 1.0% (w/v) and EDTA to a

final concentration of 20 mM.[8]

Heat the samples for 5 minutes at 100°C.[8]

Separate the phosphorylated proteins by SDS-PAGE.[8]

Detect the phosphorylated proteins by autoradiography.[8]

Quantify the band intensity to determine the IC50 of MRT67307.

Cellular Autophagy Induction and Inhibition Assay
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This protocol outlines the methodology to assess the effect of MRT67307 on autophagy in a

cellular context.

Materials:

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

Complete growth medium (e.g., DMEM with 10% fetal bovine serum and

penicillin/streptomycin)[8]

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[8]

MRT67307 dihydrochloride

Bafilomycin A1 (positive control for autophagy inhibition)[8]

Lysis buffer

Antibodies for Western blotting (e.g., anti-LC3, anti-p62, anti-phospho-ATG13)

Procedure:

Culture MEFs to approximately 75% confluency at 37°C in a 5% CO₂ incubator.[8]

To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour.

For control cells, maintain in complete medium.[8]

During the 1-hour incubation, treat the cells with either vehicle (e.g., DMSO), 10 µM

MRT67307, or 50 nM bafilomycin A1.[8]

After treatment, lyse the cells and collect the protein lysates.

Perform immunoblotting with the indicated antibodies to assess the levels of autophagy

markers. An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 are

indicative of autophagy induction. Inhibition of these changes by MRT67307 demonstrates its

anti-autophagic activity.
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Caption: MRT67307 inhibits TBK1/IKKε, blocking IRF3 phosphorylation.
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Caption: MRT67307 inhibits ULK1/2, a key initiator of autophagy.
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Experimental Workflow: In Vitro Kinase Inhibition Assay
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Caption: Workflow for determining kinase inhibition by MRT67307.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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